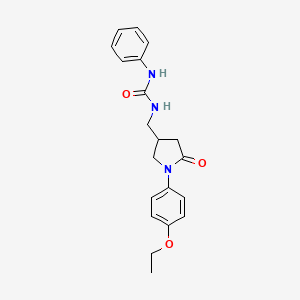![molecular formula C23H26N4O B2525596 N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-49-8](/img/structure/B2525596.png)
N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a complex organic molecule that is likely to share characteristics with pyrazine derivatives, which are known for their presence in natural flavors and various organic compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules, which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
While the exact synthesis of "N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is not detailed in the provided papers, the synthesis of pyrazine derivatives typically involves the formation of the pyrazine ring followed by functionalization at various positions on the ring. The tert-butyl group and the pyridinyl group would be introduced through subsequent steps, likely involving palladium-catalyzed cross-coupling reactions or similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives has been extensively studied using computational methods, as seen in the provided papers. Quantum chemical calculations can predict the equilibrium geometry, vibrational frequencies, and other molecular properties with a high degree of accuracy. For the compound , similar computational methods could be used to determine its optimized molecular structure and to predict its vibrational modes, which would be essential for understanding its physical and chemical properties .
Chemical Reactions Analysis
Pyrazine derivatives are known to participate in various chemical reactions, particularly those involving nucleophilic attack at the electron-deficient pyrazine ring or electrophilic substitution at the aromatic rings. The presence of the tert-butyl and pyridinyl groups would influence the reactivity of the molecule, potentially activating or deactivating certain positions on the rings for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can be inferred from spectroscopic investigations, such as FT-IR and FT-Raman spectroscopy, and computational studies, including HOMO and LUMO analysis and first hyperpolarizability calculations. These studies reveal information about the molecule's stability, charge distribution, and non-linear optical properties. For instance, a high first hyperpolarizability indicates significant non-linear optical behavior, which is important for applications in photonics and electronics. The HOMO and LUMO energies provide insights into the chemical activity and potential reactivity of the molecule .
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridine and pyrazine compounds, have been recognized for their versatility in organic synthesis and catalysis. These compounds serve as key intermediates in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their application in drug development is significant, with some N-oxide compounds showing potent activities, including anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019). The importance of heterocyclic N-oxide derivatives in organic synthesis and catalysis highlights the potential utility of N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide in similar contexts.
Drug Development Applications
Pyrazine derivatives, including compounds structurally related to the chemical , have been explored for their pharmacological activities. These compounds exhibit a broad spectrum of biological effects, such as antitumor, antibacterial, analgesic, and diuretic activities. They have been identified as selective inhibitors for various enzymes and receptors, highlighting their potential as lead compounds in drug discovery efforts (Wojcicka and Nowicka-Zuchowska, 2018). This underscores the potential pharmaceutical applications of N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, leveraging its structural features for therapeutic purposes.
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-23(2,3)18-6-8-19(9-7-18)25-22(28)27-16-15-26-14-4-5-20(26)21(27)17-10-12-24-13-11-17/h4-14,21H,15-16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQNKSOMAMGMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525517.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2525522.png)
![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide](/img/no-structure.png)
![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2525527.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525532.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2525536.png)